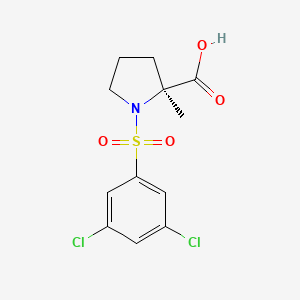
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline is an organic compound with the chemical formula C11H11Cl2NO4S It is a derivative of proline, a naturally occurring amino acid, and contains a sulfonyl group attached to a dichlorobenzene ring
準備方法
The synthesis of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-methyl-L-proline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3,5-dichlorobenzenesulfonyl chloride and 2-methyl-L-proline.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 2-methyl-L-proline in the solvent, with continuous stirring. The reaction mixture is then heated to a specific temperature (usually around 50-60°C) and maintained for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
化学反応の分析
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学的研究の応用
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
作用機序
The mechanism of action of 1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dichlorobenzene ring may also interact with hydrophobic regions of target molecules, enhancing binding affinity. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
1-(3,5-Dichlorobenzene-1-sulfonyl)-2-methyl-L-proline can be compared with other sulfonyl-containing proline derivatives, such as:
1-(4-Methylbenzenesulfonyl)-2-methyl-L-proline: Similar structure but with a methyl group instead of chlorine atoms on the benzene ring.
1-(4-Chlorobenzenesulfonyl)-2-methyl-L-proline: Contains a single chlorine atom on the benzene ring.
1-(3,5-Dichlorobenzenesulfonyl)-L-proline: Lacks the methyl group on the proline moiety.
The uniqueness of this compound lies in the presence of both the dichlorobenzene ring and the sulfonyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
225517-69-1 |
|---|---|
分子式 |
C12H13Cl2NO4S |
分子量 |
338.2 g/mol |
IUPAC名 |
(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO4S/c1-12(11(16)17)3-2-4-15(12)20(18,19)10-6-8(13)5-9(14)7-10/h5-7H,2-4H2,1H3,(H,16,17)/t12-/m0/s1 |
InChIキー |
HANYIEKBMCWGFX-LBPRGKRZSA-N |
異性体SMILES |
C[C@]1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
正規SMILES |
CC1(CCCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

![1-{[(2-Amino-1,3-thiazol-4-yl)(hydroxyimino)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14259749.png)
![(5R)-1-{[tert-Butyl(diphenyl)silyl]oxy}dodeca-3,6-diyn-5-ol](/img/structure/B14259753.png)

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
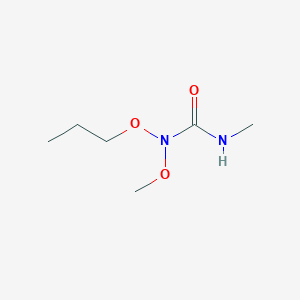
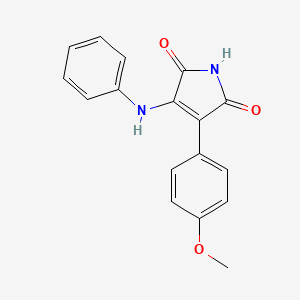
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)
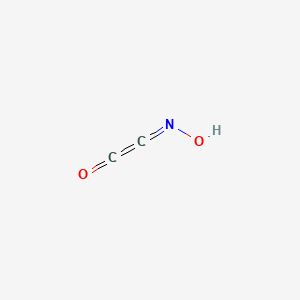
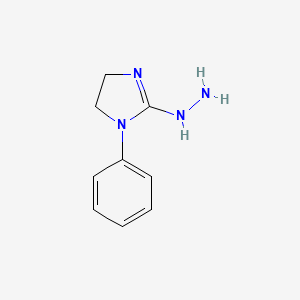
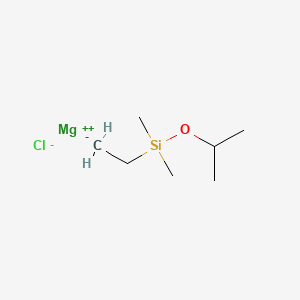
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
